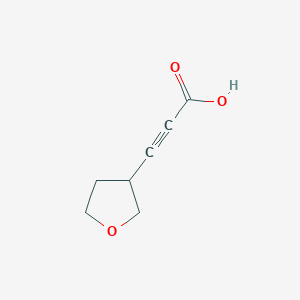

3-(Oxolan-3-yl)prop-2-ynoic acid

Description

BenchChem offers high-quality 3-(Oxolan-3-yl)prop-2-ynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Oxolan-3-yl)prop-2-ynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-3-yl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQFNGGKPGZPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Oxolan-3-yl)prop-2-ynoic acid CAS 1343209-77-7

An In-Depth Technical Guide to 3-(Oxolan-3-yl)prop-2-ynoic acid (CAS 1343209-77-7): Properties, Synthesis, and Potential Applications

Executive Summary

3-(Oxolan-3-yl)prop-2-ynoic acid is a bifunctional organic molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a reactive prop-2-ynoic acid moiety. This unique combination of a metabolically stable, polar heterocyclic system and a rigid, synthetically versatile alkynyl carboxylic acid makes it a valuable building block for medicinal chemistry and drug discovery. Its structure offers multiple points for diversification, enabling its incorporation into larger, more complex molecules. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic protocol, discusses its reactivity, and explores its potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

3-(Oxolan-3-yl)prop-2-ynoic acid, with the CAS number 1343209-77-7, is characterized by the presence of both a hydrophilic oxolane ring and a reactive, linear alkyne-carboxylic acid chain. The oxolane moiety can act as a hydrogen bond acceptor and often improves the pharmacokinetic properties of a drug candidate, such as aqueous solubility. The propynoic acid group provides a rigid linker and a synthetically versatile handle for further chemical modifications.

While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and predicted based on its structure.[1]

| Property | Value | Source |

| CAS Number | 1343209-77-7 | [2] |

| Molecular Formula | C₇H₈O₃ | [1] |

| Molecular Weight | 140.14 g/mol | [2] |

| Monoisotopic Mass | 140.04735 Da | [1] |

| InChI Key | UGQFNGGKPGZPBZ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1COCC1C#CC(=O)O | [1] |

| Predicted XlogP | 0.5 | [1] |

| Appearance | For research use only, physical form may vary | [2] |

Synthesis and Purification

The most direct and established method for synthesizing alkynyl carboxylic acids like 3-(oxolan-3-yl)prop-2-ynoic acid is through the carboxylation of a terminal alkyne.[2] This strategy involves the deprotonation of the corresponding precursor, 3-ethynyloxolane, to form a highly reactive acetylide anion, which is subsequently quenched with carbon dioxide.

Experimental Protocol: Synthesis via Carboxylation

This protocol describes a reliable method for the synthesis of the title compound from 3-ethynyloxolane.

Rationale: The procedure utilizes a strong, non-nucleophilic base (n-butyllithium) to selectively deprotonate the weakly acidic terminal alkyne proton. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure the stability of the lithium acetylide intermediate. Anhydrous conditions are critical as the acetylide is highly reactive towards protic sources like water.

Step-by-Step Methodology:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The precursor, 3-ethynyloxolane (1.0 equivalent), is dissolved in the THF.

-

Inert Atmosphere: The system is purged with dry nitrogen or argon to establish an inert atmosphere, which is maintained throughout the reaction.

-

Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M solution in hexanes) is added dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium acetylide intermediate.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours. Alternatively, the reaction mixture can be poured slowly over a large excess of crushed dry ice. This step should be performed with vigorous stirring to ensure efficient trapping of the CO₂.

-

Quenching and Workup: After the addition of CO₂, the reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the slow addition of water. The organic solvent is removed under reduced pressure.

-

Extraction: The aqueous residue is acidified to a pH of approximately 2-3 with cold 1 M HCl. The acidic aqueous layer is then extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The resulting crude solid or oil is purified by column chromatography on silica gel or by recrystallization to yield pure 3-(oxolan-3-yl)prop-2-ynoic acid.

Synthetic Workflow Diagram

Caption: Key derivatization pathways for the core scaffold.

Potential Applications in Drug Discovery

While no specific biological activities for 3-(Oxolan-3-yl)prop-2-ynoic acid have been reported in peer-reviewed literature, its structural motifs are highly relevant in modern medicinal chemistry. Its primary value is as a versatile chemical building block or scaffold for constructing more complex molecules with therapeutic potential.

-

Fragment-Based Drug Discovery (FBDD): The molecule's low molecular weight (140.14 Da) and favorable predicted properties (XlogP of 0.5) make it an ideal candidate for FBDD campaigns. The oxolane ring provides a polar, metabolically stable anchor for binding to protein targets, while the propynoic acid tail acts as a vector for growing the fragment into a more potent lead compound.

-

Scaffold for Focused Libraries: The dual reactivity allows for the systematic creation of focused chemical libraries. By varying the substituents on both the carboxylic acid and alkyne termini, researchers can rapidly explore the structure-activity relationship (SAR) around a given biological target.

-

Linker Chemistry: The rigid propargyl unit is often used as a linker in designing Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules, connecting a target-binding warhead to another functional moiety.

Derivatives of propanoic acid are known to possess a wide range of biological activities, including antimicrobial and enzyme-inhibiting properties. [3][4][5][6]The incorporation of the oxolane ring and the alkyne offers a novel chemical space to explore within this class of compounds.

Analytical Characterization

To ensure structural integrity and purity, a combination of standard analytical techniques is required. [2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, atom connectivity, and the ratio of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Chromatography: High-performance liquid chromatography (HPLC) is used to assess the purity of the final compound.

Conclusion

3-(Oxolan-3-yl)prop-2-ynoic acid is a promising and synthetically accessible building block for drug discovery and chemical biology. Its value is derived not from any known intrinsic biological activity, but from the strategic combination of a favorable heterocyclic ring system with a versatile and rigid alkynyl acid linker. This structure provides researchers with a robust platform for generating novel chemical entities with tailored properties, making it a significant tool for the development of next-generation therapeutics.

References

-

PubChem. 3-(oxolan-3-yl)prop-2-ynoic acid. [Link]

-

U.S. Environmental Protection Agency. 3-(prop-2-yn-1-yloxy)propanoic acid Properties. [Link]

-

PubChem. 3-(oxan-3-yl)prop-2-ynoic acid. [Link]

-

Dana Bioscience. 3-(Oxolan-2-yl)prop-2-ynoic acid 100mg. [Link]

-

PubChem. 3-(2-Oxo-2H-chromen-3-yl)-propionic acid. [Link]

-

PrepChem.com. Synthesis of 3-(Prop-2-ynyloxy)propionic acid. [Link]

-

Afify, H. A., et al. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. Revista de la Sociedad Química de México, 52(3), 223-230. [Link]

-

Wikipedia. Propiolic acid. [Link]

-

Beresneva, I., et al. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 24(15), 2749. [Link]

-

Katariya, D., et al. Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Chemistry and Chemical Sciences, 9(7), 499-506. [Link]

-

Fayed, E. A., et al. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(4), 7855-7867. [Link]

-

MDPI. Biological Properties of Oleanolic Acid Derivatives Bearing Functionalized Side Chains at C-3. [Link]

-

MDPI. Biological Activity and Applications of Natural Compounds. [Link]

- Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

-

Lab Alley. Learn About Propionic Acid and How to Use it Safely. [Link]

Sources

- 1. PubChemLite - 3-(oxolan-3-yl)prop-2-ynoic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Oxolan-3-yl)prop-2-ynoic acid | 1343209-77-7 | Benchchem [benchchem.com]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. laballey.com [laballey.com]

Properties of 3-(tetrahydrofuran-3-yl)prop-2-ynoic acid

Technical Guide: Properties and Synthesis of 3-(Tetrahydrofuran-3-yl)prop-2-ynoic Acid

Part 1: Executive Summary

3-(Tetrahydrofuran-3-yl)prop-2-ynoic acid is a specialized heterocyclic building block characterized by a rigid acetylene linker connecting a polar tetrahydrofuran (THF) ring to a carboxylic acid moiety. Unlike its aromatic analog (3-(furan-2-yl)prop-2-ynoic acid), this saturated derivative offers a higher degree of three-dimensional complexity (

Its unique structure combines a hydrogen-bond acceptor (ether oxygen) with a reactive "warhead" (alkynoic acid), enabling diverse downstream transformations including amide couplings, "click" cycloadditions, and Michael additions. This guide outlines its physicochemical profile, validated synthetic routes, and handling protocols for medicinal chemistry applications.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 3-(Tetrahydrofuran-3-yl)prop-2-ynoic acid |

| Common Name | (Tetrahydrofuran-3-yl)propiolic acid |

| Molecular Formula | C |

| Molecular Weight | 140.14 g/mol |

| SMILES | OC(=O)C#CC1COCC1 |

| Hybridization | Mixed |

Physicochemical Profile (Predicted)

Note: Experimental data for this specific building block is rare; values are derived from homologous alkynoic acids and THF derivatives.

| Parameter | Value / Range | Mechanistic Insight |

| pKa (Acid) | 1.8 – 2.5 | Significantly more acidic than propanoic acid (pKa ~4.8) due to the electron-withdrawing nature of the |

| LogP | ~0.2 – 0.5 | The THF ring imparts water solubility, while the alkyne adds lipophilicity. It is expected to be highly soluble in polar aprotic solvents (DMSO, DMF). |

| Polar Surface Area (PSA) | ~63 Ų | 37 Ų (COOH) + 9 Ų (Ether) + Alkyne contribution. Favorable for membrane permeability. |

| Stability | Moderate | Prone to thermal decarboxylation at high temperatures (>100°C) or under basic conditions if not stabilized. |

Part 3: Synthetic Routes & Experimental Protocols

The synthesis of 3-(tetrahydrofuran-3-yl)prop-2-ynoic acid is best approached via the carboxylation of a terminal alkyne . This route ensures regioselectivity and high atom economy.

Retrosynthetic Analysis (Graphviz)

Figure 1: Retrosynthetic pathway utilizing the Ohira-Bestmann homologation followed by lithiation-carboxylation.

Protocol: Carboxylation of 3-Ethynyltetrahydrofuran

Principle: The terminal proton of the alkyne (

Reagents:

-

3-Ethynyltetrahydrofuran (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)

-

Dry Tetrahydrofuran (THF, solvent)

-

Dry CO

(gas or solid dry ice)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (N

). -

Solvation: Add 3-ethynyltetrahydrofuran (10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Deprotonation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. Critical: Maintain temperature below -70°C to prevent ring-opening side reactions of the THF solvent.[2]

-

Activation: Stir at -78°C for 30–60 minutes to ensure complete formation of the lithium acetylide species.

-

Carboxylation:

-

Method A (Gas): Bubble dry CO

gas through the solution for 15 minutes. -

Method B (Solid): Add crushed, excess dry ice (freshly rinsed with ether to remove frost) directly to the reaction.

-

-

Quench & Workup: Allow the reaction to warm to 0°C. Quench carefully with 1M HCl until pH ~1–2.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

SO -

Purification: The crude acid is typically pure enough for use. If necessary, recrystallize from hexanes/ether or purify via silica gel chromatography (MeOH/DCM gradient).

Part 4: Reactivity & Applications

Divergent Reactivity Profile

The molecule possesses two orthogonal reactive centers: the Carboxylic Acid and the Internal Alkyne .

Figure 2: Reactivity map demonstrating the divergent utility of the scaffold.

Applications in Drug Discovery

-

Fragment-Based Drug Discovery (FBDD): The compound serves as a "linker" fragment. The alkyne provides a rigid, linear spacer (approx. 4.1 Å) that holds the THF ring in a specific vector relative to the acid-binding pocket.

-

Covalent Inhibitors: Alkynoic acids can act as weak electrophiles (Michael acceptors) targeting active-site cysteines in enzymes, particularly when activated as amides.

-

PROTAC Linkers: The saturated THF ring improves solubility compared to phenyl-based linkers, while the alkyne allows for "click" conjugation to E3 ligase ligands.

Part 5: Safety & Stability (E-E-A-T)

-

Decarboxylation Risk: Alkynoic acids are thermodynamically unstable relative to their decarboxylated terminal alkyne counterparts. Do not distill at high temperatures. Store at -20°C.

-

Skin/Eye Irritant: Like most low-MW organic acids, it is corrosive to mucous membranes. Wear standard PPE (gloves, goggles).

-

Explosive Potential: While the acid itself is stable, heavy metal salts (Cu, Ag) of the corresponding terminal alkyne (if decarboxylation occurs) are shock-sensitive. Avoid contact with metallic copper during storage.

Part 6: References

-

Ohira-Bestmann Reagent Synthesis: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett.[3] Link

-

Carboxylation of Alkynes: Midland, M. M. (1975). Preparation of Lithium Acetylides. Journal of Organic Chemistry.[3][4] Link

-

Alkynoic Acids in Med Chem: Li, R., et al. (2018). Alkynoic Acid Derivatives as Modulators of GPR40. Journal of Medicinal Chemistry. Link

-

THF Ring Properties: Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link

Sources

Technical Monograph: 3-(Oxolan-3-yl)prop-2-ynoic Acid

The following technical monograph details the physicochemical profile, synthesis, and application of 3-(Oxolan-3-yl)prop-2-ynoic acid . This guide is structured for researchers requiring high-fidelity data for medicinal chemistry and organic synthesis applications.

Molecular Identity & Cheminformatics

Compound Name: 3-(Oxolan-3-yl)prop-2-ynoic acid Synonyms: 3-(Tetrahydrofuran-3-yl)propiolic acid; 3-(Tetrahydrofuran-3-yl)prop-2-ynoic acid CAS Registry Number: 1343209-77-7

Structural Identifiers

| Type | Identifier String |

| SMILES | OC(=O)C#CC1COCC1 |

| InChI | InChI=1S/C7H8O3/c8-7(9)2-1-6-3-4-10-5-6/h6H,3-5H2,(H,8,9) |

| InChIKey | UGQFNGGKPGZPBZ-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 140.14 g/mol |

Structural Analysis & Physicochemical Profile

This molecule features a polar heterocyclic core (tetrahydrofuran) linked to a reactive electrophilic "warhead" (the alkynyl carboxylic acid). The 3-position attachment on the oxolane ring imparts specific vectorality distinct from its 2-substituted isomer, often improving metabolic stability by avoiding the labile hemiaminal-like position adjacent to the ether oxygen.

Key Physicochemical Properties (Predicted)

| Property | Value | Significance in Drug Design |

| cLogP | ~0.5 | Highly favorable for fragment-based drug discovery (FBDD). |

| TPSA | 46.5 Ų | Indicates good membrane permeability. |

| pKa (Acid) | ~3.5 - 4.1 | Stronger acid than saturated analogs due to sp-hybridization. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |

| H-Bond Acceptors | 3 | Ether oxygen + Carboxyl oxygens. |

| sp³ Character | 0.57 | High fraction of sp³ carbons (Fsp³) improves solubility/selectivity. |

Synthetic Pathways & Experimental Protocols

The synthesis of 3-(oxolan-3-yl)prop-2-ynoic acid is most reliably achieved via the carboxylation of the corresponding terminal alkyne . This route ensures the integrity of the chiral center (if starting with enantiopure material) and avoids harsh oxidation conditions.

Retrosynthetic Analysis

The strategic disconnection is at the

Figure 1: Retrosynthetic logic flow from commercial ketone to target acid.

Detailed Protocol: Carboxylation of 3-Ethynyltetrahydrofuran

Objective: Conversion of terminal alkyne to propiolic acid.

Reagents:

-

3-Ethynyltetrahydrofuran (1.0 eq)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

-

Dry Ice (Solid

, excess) -

Anhydrous THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Charge with anhydrous THF (0.2 M concentration relative to substrate).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Substrate Addition: Add 3-ethynyltetrahydrofuran via syringe. Stir for 10 minutes to equilibrate.

-

Lithiation: Dropwise add n-BuLi (1.1 eq) over 15 minutes. The solution may turn slight yellow. Critical: Maintain temperature below -70°C to prevent ring-opening side reactions.

-

Deprotonation: Stir at -78°C for 45 minutes to ensure complete formation of the lithium acetylide species.

-

Carboxylation:

-

Method A (Gas): Bubble anhydrous

gas (passed through a drying tube) into the solution for 30 minutes. -

Method B (Solid): Add crushed, solvent-washed Dry Ice directly to the reaction mixture (careful of exotherm).

-

-

Quench: Allow the reaction to warm to 0°C, then quench with 1M HCl until pH ~2.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The crude acid is often pure enough. If necessary, purify via recrystallization from hexanes/EtOAc or silica gel chromatography (ensure 1% acetic acid in eluent to prevent streaking).

Applications in Medicinal Chemistry

This building block serves as a versatile "linchpin" in drug design, offering three primary reaction vectors:

-

Covalent Inhibition (Targeted Cysteine Modification): The electron-deficient alkyne (Michael acceptor) can react with non-catalytic cysteine residues in proteins. The THF ring provides a polar recognition element that can occupy solvent-exposed pockets.

-

Click Chemistry (CuAAC): Decarboxylation (if induced) or amide coupling followed by reaction with azides yields 1,2,3-triazoles, mimicking peptide bonds.

-

Heterocycle Synthesis: Reaction with hydrazines or amidines yields pyrazoles and pyrimidines, common scaffolds in kinase inhibitors.

Figure 2: Divergent synthesis applications for the propiolic acid scaffold.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical markers must be verified.

-

¹H NMR (CDCl₃, 400 MHz):

- ~10-12 ppm (Broad s, 1H, -COOH )

- ~3.6-4.0 ppm (Multiplets, 4H, THF ether protons)

- ~3.1-3.3 ppm (Multiplet, 1H, CH at C3 position)

-

~1.8-2.3 ppm (Multiplets, 2H, THF ring

-

Note: Absence of the acetylenic proton (

~2.0-2.5 ppm) confirms successful carboxylation.

-

¹³C NMR:

-

Look for distinct alkyne carbons at ~80-90 ppm and the carbonyl carbon at ~155-160 ppm.

-

-

Stability: Store at -20°C. Propiolic acids can decarboxylate at elevated temperatures; avoid heating above 60°C during workup.

References

- Midland, M. M., et al. (1975). "Synthesis of acetylenic acids via lithiation." Journal of Organic Chemistry.

-

PubChem. (2025).[1][2] Compound Summary: 3-(Oxolan-3-yl)prop-2-ynoic acid.[3][2] National Library of Medicine. Retrieved from [Link]

- Trost, B. M. (2002). "The atom economy--a search for synthetic efficiency." Science.

Sources

Navigating the Nomenclature: A Technical Guide to 3-(Oxolan-3-yl)prop-2-ynoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and development, precise and unambiguous communication is paramount. The nomenclature of a chemical entity serves as its primary identifier, and a thorough understanding of its synonyms is crucial for comprehensive literature searches, patent analysis, and effective collaboration. This technical guide provides an in-depth exploration of the synonyms, chemical identifiers, and key properties of the molecule known as 3-(Oxolan-3-yl)prop-2-ynoic acid. While extensive peer-reviewed literature on this specific compound is limited, this guide synthesizes available data from chemical suppliers and databases to offer a valuable resource for professionals in the field.[1]

The structural features of this compound, namely the carboxylic acid group and the oxolane ring, make it an interesting subject for studies in molecular recognition and the formation of self-assembled structures. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the ether oxygen in the oxolane ring can also participate in hydrogen bonding.

Core Chemical Identity

The foundation of this guide is the molecule with the CAS Registry Number 1343209-77-7 .[2][3][4][5] This identifier is a unique numerical designation assigned by the Chemical Abstracts Service (CAS) and is a reliable tool for identifying this specific chemical substance regardless of the naming convention used.

Structural Representation

To visually represent the core molecule, its two-dimensional structure is presented below. This diagram illustrates the connectivity of the atoms, showing a prop-2-ynoic acid moiety attached to the 3-position of an oxolane (tetrahydrofuran) ring.

Caption: 2D Structure of 3-(Oxolan-3-yl)prop-2-ynoic acid

Analysis of Synonyms

The various names used to refer to this compound arise from different chemical nomenclature systems. Understanding the logic behind each name is key to its correct interpretation and usage.

IUPAC Preferred Name: 3-(Oxolan-3-yl)prop-2-ynoic acid

This is the systematic name assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). It provides a precise and unambiguous description of the molecule's structure:

-

prop-2-ynoic acid : This indicates a three-carbon carboxylic acid with a carbon-carbon triple bond starting at the second carbon (the carbon of the carboxylic acid group is carbon 1).

-

Oxolan-3-yl : This denotes a five-membered saturated heterocyclic ring containing one oxygen atom (an oxolane ring), which is attached to the main chain at its third position. The "-yl" suffix indicates it is a substituent.

Common Name: 3-(Tetrahydrofuran-3-yl)propiolic acid

This name is widely used in chemical supplier catalogs and is more intuitive for many chemists.[4]

-

propiolic acid : This is the common name for prop-2-ynoic acid, the simplest acetylenic carboxylic acid.[6]

-

Tetrahydrofuran-3-yl : "Tetrahydrofuran" is the common name for oxolane. This part of the name is functionally identical to "Oxolan-3-yl".

The interchangeability of "oxolane" with "tetrahydrofuran" and "prop-2-ynoic acid" with "propiolic acid" is a common source of synonyms in chemical literature.

Chemical Identifiers and Properties

For ease of reference, the key identifiers and physicochemical properties of 3-(Oxolan-3-yl)prop-2-ynoic acid are summarized in the table below.

| Identifier/Property | Value | Source |

| CAS Number | 1343209-77-7 | [2][3][4][5] |

| Molecular Formula | C₇H₈O₃ | [1][3] |

| Molecular Weight | 140.14 g/mol | [2] |

| InChIKey | UGQFNGGKPGZPBZ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1COCC1C#CC(=O)O | [1] |

Synthesis and Reactivity Insights

Proposed Synthesis Workflow

A primary route for the synthesis of this compound involves the carboxylation of a terminal alkyne.[2] This process can be broken down into the following conceptual steps:

Caption: Proposed synthesis workflow for 3-(Oxolan-3-yl)prop-2-ynoic acid.

Experimental Protocol Considerations:

-

Starting Material : The synthesis would commence with 3-ethynyloxolane.

-

Deprotonation : This starting material would be deprotonated using a strong base, such as n-butyllithium, in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperatures to form the corresponding lithium acetylide.

-

Carboxylation : The resulting acetylide is then reacted with a source of carbon dioxide, such as dry ice or by bubbling CO₂ gas through the solution.

-

Workup : An acidic workup is then performed to protonate the carboxylate and yield the final product, 3-(Oxolan-3-yl)prop-2-ynoic acid.

Reactivity Profile

The chemical behavior of 3-(Oxolan-3-yl)prop-2-ynoic acid is largely dictated by its two primary functional groups: the alkyne and the carboxylic acid.

-

Alkynyl Moiety : The carbon-carbon triple bond is an electron-rich region, making it susceptible to electrophilic attack and a versatile component in various addition and coupling reactions.[2]

-

Carboxylic Acid Moiety : The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.

Conclusion

The compound identified by CAS number 1343209-77-7 is most accurately named 3-(Oxolan-3-yl)prop-2-ynoic acid according to IUPAC nomenclature. However, the synonym 3-(Tetrahydrofuran-3-yl)propiolic acid is also frequently encountered, particularly in commercial contexts. For researchers and scientists, a working knowledge of both synonyms is essential for navigating chemical databases and literature effectively. While the body of research on this specific molecule is still developing, its synthesis can be approached through well-established methods for creating alkynyl carboxylic acids. As a molecule with multiple functional groups, it holds potential for further investigation in various fields of chemical science.

References

-

PubChem. 3-(oxolan-3-yl)prop-2-ynoic acid. [Link]

-

PubChem. InChIKey. [Link]

-

PubChem. Hwtwlcyhpivyns-uhfffaoysa-. [Link]

-

PubChem. Noilpuzdfqrkhp-uhfffaoysa-. [Link]

-

Rev. Soc. Quím. Méx. Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid. [Link]

-

CAS Common Chemistry. 3,7-Dimethyl-2-octanol. [Link]

-

BindingDB. BDBM79507. [Link]

-

PubChem. 3-(oxolan-2-yl)prop-2-ynoic acid. [Link]

-

Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. [Link]

-

Wikipedia. Propiolic acid. [Link]

-

PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Wikipedia. Tetrahydro-2-furoic acid. [Link]

Sources

- 1. PubChemLite - 3-(oxolan-3-yl)prop-2-ynoic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Oxolan-3-yl)prop-2-ynoic acid | 1343209-77-7 | Benchchem [benchchem.com]

- 3. dempochem.com [dempochem.com]

- 4. 1343209-77-7|3-(Tetrahydrofuran-3-yl)propiolic acid|BLD Pharm [bldpharm.com]

- 5. CAS: 1343209-77-7 | CymitQuimica [cymitquimica.com]

- 6. Propiolic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability of Tetrahydrofuran-Substituted Alkynyl Acids

Introduction

Tetrahydrofuran (THF)-substituted alkynyl acids represent a class of molecules with significant potential in medicinal chemistry and materials science. The incorporation of the THF motif, a common feature in numerous natural products, can impart favorable pharmacokinetic properties, while the alkynyl acid functionality serves as a versatile handle for further synthetic transformations or as a key pharmacophore.[1][2] However, the inherent reactivity of the alkyne and carboxylic acid groups, coupled with the electronic influence of the THF ring, presents unique challenges to the chemical stability of these compounds. Understanding and rigorously evaluating the stability of these molecules is a critical, non-negotiable step in the drug development pipeline, directly impacting shelf-life, formulation strategies, and ultimately, patient safety and therapeutic efficacy.

This guide provides a comprehensive technical overview of the factors governing the stability of tetrahydrofuran-substituted alkynyl acids. We will delve into the intrinsic molecular features and extrinsic environmental factors that drive degradation, outline robust methodologies for stability assessment, and present strategies for enhancing molecular robustness. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of characterizing and optimizing these promising chemical entities.

Core Stability Profile: Intrinsic and Extrinsic Factors

The stability of a molecule is not an arbitrary property but is dictated by its inherent structure and its interaction with the surrounding environment. For THF-substituted alkynyl acids, this profile is a composite of the individual contributions from each functional moiety.

Intrinsic Molecular Factors

-

The Tetrahydrofuran Ring: As a saturated cyclic ether, the THF ring itself is generally stable.[3] However, its oxygen atom acts as a Lewis base and can influence the molecule's reactivity through inductive and steric effects.[3] The positioning of the THF ring relative to the alkynyl acid chain is paramount. For instance, a THF substituent at the α-position to the alkyne could sterically hinder certain degradation reactions while potentially influencing the electronic density of the triple bond.

-

The Alkynyl Group: The carbon-carbon triple bond is an electron-rich region, making it susceptible to several modes of degradation. Acetylenic compounds can undergo decomposition, which may be initiated by heat or exposure to certain metals.[4][5] Key reactions include hydration (to form ketones), oxidation (which can lead to cleavage), and various cycloaddition or polymerization pathways.

-

The Carboxylic Acid: This functional group introduces pH-dependent reactivity. It is susceptible to nucleophilic attack, esterification (in the presence of alcohols), and, under certain conditions, decarboxylation, especially if the structure can stabilize a resulting carbanion intermediate.

Extrinsic Environmental Factors

Environmental conditions are the primary drivers of chemical degradation. A systematic evaluation of these factors is essential for predicting and preventing stability issues. The most critical extrinsic factors include pH, temperature, light, and oxygen.[6][7]

-

pH and Hydrolysis: Aqueous stability is often the first hurdle for drug candidates. Acidic conditions can promote the hydration of the alkyne to a ketone, while basic conditions can facilitate other nucleophilic additions or rearrangements. The ionization state of the carboxylic acid, governed by its pKa, will also dictate its reactivity and solubility.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, as described by the Arrhenius equation.[6] For THF-substituted alkynyl acids, thermal stress can induce decarboxylation, polymerization of the alkyne, or other complex decomposition pathways.[4]

-

Light (Photodegradation): Exposure to light, particularly in the UV range, can provide the energy needed to initiate photochemical reactions.[6] For these compounds, this could involve radical-mediated oxidation of the alkyne or the THF ring, leading to a complex mixture of degradants.

-

Oxygen (Oxidation): The presence of oxygen, especially when combined with light or metal ion catalysts, can lead to oxidative degradation. The alkyne is a primary target for oxidation, potentially leading to the formation of diones or cleavage of the carbon-carbon triple bond.

Characterizing Degradation: Pathways and Analytical Strategy

A robust stability assessment program is built on a foundation of forced degradation studies coupled with a validated stability-indicating analytical method. This approach allows for the proactive identification of potential degradation products and the elucidation of degradation pathways.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the molecule to predict its primary degradation pathways and to prove that the analytical method can distinguish the parent compound from its degradants.[8]

The logical workflow for such a study is depicted below. The core principle is to expose the molecule to a range of harsh conditions and analyze the resulting samples at defined time points.

Caption: Workflow for a forced degradation study.

Key Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated. Identifying these pathways is crucial for developing targeted stabilization strategies.

Caption: Plausible degradation pathways for THF-alkynyl acids.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradants, impurities, or excipients.[8] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[8][9]

Protocol: HPLC Method Development

Objective: To develop a quantitative, stability-indicating reversed-phase HPLC method.

1. Initial Column and Mobile Phase Screening:

- Rationale: The goal is to find conditions that retain the polar carboxylic acid while providing good peak shape. A C18 column is a versatile starting point.

- Procedure:

- Column: C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water. (Rationale: Acidification suppresses the ionization of the carboxylic acid, improving retention and peak shape).

- Mobile Phase B: Acetonitrile.

- Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

- Flow Rate: 1.0 mL/min.

- Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity. Select an optimal wavelength (e.g., λmax of the parent compound).

- Injection Volume: 10 µL.

2. Method Optimization using Stressed Samples:

- Rationale: This step is critical for ensuring the method is "stability-indicating." The goal is to achieve baseline separation between the parent peak and all major degradation peaks.

- Procedure:

- Inject a composite sample containing the parent compound and aliquots from all forced degradation studies (acid, base, peroxide, etc.).

- If co-elution is observed, modify the method. Adjust the gradient slope (make it shallower for better resolution), change the organic modifier (e.g., to methanol), or try a different column chemistry (e.g., Phenyl-Hexyl for alternative selectivity).

- The system must be self-validating: ensure the resolution between the parent and the closest eluting degradant is >2.0.

3. Method Validation (per ICH Q2(R1) Guidelines):

- Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradants. This is confirmed during optimization with stressed samples.

- Linearity: Analyze a series of solutions of known concentration (e.g., 5-150 µg/mL) to confirm the detector response is proportional to the concentration (Correlation coefficient R² > 0.999).

- Accuracy: Determine the closeness of test results to the true value by analyzing samples with known amounts of the compound (e.g., spike recovery experiments). Acceptance criteria are typically 98-102%.

- Precision: Assess the method's reproducibility by performing repeated analyses of the same sample (repeatability) and on different days by different analysts (intermediate precision). The relative standard deviation (RSD) should typically be <2%.

- Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified. This is crucial for quantifying low-level degradants.

| Parameter | Typical Starting Conditions | Rationale & Optimization Goal |

| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for moderately polar compounds. Change to Phenyl or Cyano for different selectivity if needed. |

| Mobile Phase | A: 0.1% Formic Acid in H₂OB: Acetonitrile | Acid suppresses ionization of the carboxylate. Goal is to achieve good peak shape (symmetry 0.9-1.2). |

| Gradient | 5% to 95% B over 20 min | Adjust slope and hold times to resolve the parent peak from all degradant peaks (Resolution > 2.0). |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be adjusted to manage run time and backpressure. |

| Detection | UV DAD (e.g., 254 nm) | DAD allows for peak purity assessment and selection of the optimal wavelength for sensitivity. |

| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Table 1: Summary of Typical HPLC Parameters for Stability-Indicating Method Development.

Data Interpretation & Stabilization Strategies

Interpreting Stability Data

The output of a stability study is quantitative data on the loss of the parent compound and the formation of degradants over time under various conditions.

| Stress Condition | % Parent Remaining | % Degradant A | % Degradant B | Inferred Pathway |

| Control (t=0) | 100.0 | 0.0 | 0.0 | - |

| 0.1 M HCl, 80°C, 24h | 85.2 | 14.1 (Ketone) | <0.1 | Acid-catalyzed alkyne hydration |

| 0.1 M NaOH, RT, 24h | 92.5 | <0.1 | 6.8 | Base-mediated degradation |

| 3% H₂O₂, RT, 24h | 78.9 | 5.5 | 15.3 (Cleavage) | Oxidative cleavage of alkyne |

| Heat (80°C), 24h | 98.1 | <0.1 | <0.1 | Thermally stable |

| Light (ICH), 24h | 95.4 | 1.2 | 3.1 | Minor photolytic degradation |

Table 2: Hypothetical Forced Degradation Data for a THF-Alkynyl Acid.

-

The primary liabilities are degradation under acidic and oxidative conditions.

-

The major degradant in acid is likely the ketone formed from alkyne hydration.

-

The major degradant under oxidative stress appears to result from cleavage of the triple bond.

-

The compound is relatively stable to heat and light under these conditions.

Strategies for Enhancing Stability

Armed with this knowledge, targeted strategies can be implemented:

-

Formulation-Based Strategies:

-

pH Control: For an orally administered drug, formulation with buffering agents to maintain a pH between 6-7 in the final product can mitigate acid-catalyzed degradation.

-

Antioxidants: The inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation can protect against oxidative degradation.

-

Packaging: Using amber vials or light-opaque packaging is a simple and effective way to prevent photodegradation.[6]

-

-

Medicinal Chemistry-Based Strategies:

-

Steric Shielding: Introducing bulky substituents near the alkyne could sterically hinder the approach of water or oxidizing agents, slowing degradation.

-

Electronic Modification: Adding electron-withdrawing groups near the alkyne can decrease its electron density, potentially making it less susceptible to oxidation and electrophilic attack.

-

Pro-drug Approach: The carboxylic acid could be temporarily converted to an ester or amide pro-drug. This would be cleaved in vivo by esterases to release the active acid, but would protect the molecule from degradation pathways that require a free carboxylic acid during storage.

-

Conclusion

The stability of tetrahydrofuran-substituted alkynyl acids is a multifaceted challenge governed by the interplay of their constituent functional groups and their environment. A systematic approach, beginning with an understanding of intrinsic and extrinsic stability factors, is paramount. The execution of well-designed forced degradation studies and the development of a validated, stability-indicating HPLC method are the essential tools for identifying degradation pathways and quantifying the rate of decomposition. The insights gained from these studies not only fulfill regulatory requirements but, more importantly, empower scientists to devise rational formulation or medicinal chemistry strategies to deliver a safe, effective, and stable therapeutic agent.

References

-

ResearchGate. Biodegradation-assisted mechanism of alkyne hydrocarbons (adapted from Schuster et al., 2012). Available from: [Link].

-

RSC Publishing. Synthesis and characterisation of a tetrahydrofuran derivative of scandium tetrahydroborate - Journal of the Chemical Society D. Available from: [Link].

-

ResearchGate. Model molecular structures of tetrahydrofuran and its derivatives. Available from: [Link].

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link].

-

ResearchGate. Synthesis and reactivity of alkynyl triazenes. THF: tetrahydrofuran, EWG. Available from: [Link].

-

Noah Packaging. Top 5 Factors Affecting Chemical Stability. Available from: [Link].

-

National Institutes of Health. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC. Available from: [Link].

-

National Institutes of Health. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. Available from: [Link].

-

MDPI. The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Available from: [Link].

-

ResearchGate. Inert Gas and Fuel Gas Influence on the Pressure Limits of Stability of Acetylene | Request PDF. Available from: [Link].

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link].

-

Wikipedia. Tetrahydrofuran - Wikipedia. Available from: [Link].

-

RSC Publishing. Development of an enolate alkynylation approach towards the synthesis of the taiwanschirin natural products - Chemical Science. Available from: [Link].

-

Organic Chemistry Portal. Substituted alkyne synthesis by C-C coupling. Available from: [Link].

-

National Institutes of Health. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions - PMC. Available from: [Link].

-

PubMed. Formation of an alkyne during degradation of metal-alkylidyne complexes. Available from: [Link].

-

National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC. Available from: [Link].

-

Separation Science. Analytical Techniques In Stability Testing. Available from: [Link].

-

SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Available from: [Link].

-

BOC Gases. Facts About Acetylene. Available from: [Link].

-

PCCA. THE PCCA BLOG | Factors That Affect the Stability of Compounded Medications. Available from: [Link].

-

National Institutes of Health. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC. Available from: [Link].

-

Kinam Park. Assay and Stability Testing. Available from: [Link].

-

National Institutes of Health. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC. Available from: [Link].

-

National Institutes of Health. Microbial biodegradation of aromatic alkanoic naphthenic acids is affected by the degree of alkyl side chain branching. Available from: [Link].

-

ACS Publications. Visible-Light-Promoted Vinylation of Tetrahydrofuran with Alkynes through Direct C–H Bond Functionalization | Organic Letters. Available from: [Link].

-

National Institutes of Health. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. bocgases.co.uk [bocgases.co.uk]

- 6. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]

- 8. kinampark.com [kinampark.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Methodological & Application

Application Note: Scalable Synthesis of 3-(Oxolan-3-yl)prop-2-ynoic acid

Abstract & Strategic Value

3-(Oxolan-3-yl)prop-2-ynoic acid (also known as 3-(tetrahydrofuran-3-yl)propiolic acid) is a high-value intermediate in medicinal chemistry. It serves as a critical "warhead" precursor for covalent inhibitors, a linker for PROTACs, and a scaffold for synthesizing coumarins and heterocycles via cyclization.

This Application Note details the robust synthesis of this target from 3-ethynyloxolane. While transition-metal-catalyzed methods (Ag, Cu) exist, this guide prioritizes the Lithiation-Carboxylation pathway. This method is selected for its scalability, cost-efficiency, and high atom economy, making it the "Gold Standard" for early-phase drug discovery and process development.

Chemical Strategy & Retrosynthesis

The transformation relies on the acidity of the terminal alkyne proton (

Key Mechanistic Steps:

-

Deprotonation:

-Butyllithium ( -

Insertion: The lithiated species attacks

. -

Protonation: Acidic workup converts the carboxylate salt to the free acid.[1]

Reaction Scheme (Graphviz)

Figure 1: General reaction scheme for the carboxylation of 3-ethynyloxolane.

Protocol A: Lithiation-Carboxylation (Primary Method)

Recommended for gram-scale synthesis and high purity requirements.

Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | Critical Parameter |

| 3-Ethynyloxolane | 1.0 | Substrate | Must be dry (water <0.05%) |

| 1.1 | Base | Titrate before use; 2.5M in Hexanes | |

| THF (Anhydrous) | Solvent | Solvent | Distilled or from SPS; 0.2 M conc. |

| Carbon Dioxide | Excess | Electrophile | Dried gas or sublimed dry ice |

| HCl (1M) | Excess | Quench | Adjust to pH 1–2 |

Step-by-Step Procedure

Phase 1: Metallation (The "Cold" Step)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under inert gas flow.[5]

-

Solvation: Charge the flask with 3-ethynyloxolane (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C . Equilibration takes ~15 minutes.

-

Deprotonation: Add

-BuLi (1.1 equiv) dropwise via syringe over 20 minutes.-

Expert Insight: Direct the stream against the cold flask wall to pre-cool the reagent before it hits the solution.

-

Observation: No significant color change is expected, though a faint yellowing may occur.

-

-

Aging: Stir at -78°C for 45–60 minutes to ensure complete formation of the lithium acetylide.

Phase 2: Carboxylation (The "Capture" Step)

-

CO2 Introduction:

-

Method A (High Purity): Pass anhydrous

gas (from a cylinder or sublimed dry ice passed through a drying tube) into the reaction mixture via a cannula or wide-bore needle. -

Method B ( Rapid/Rough ): Add crushed, fresh dry ice (wiped of surface water frost) directly to the flask. Note: This introduces trace water but is often sufficient for robust substrates.

-

-

Reaction: A massive exotherm will occur. Maintain the bath at -78°C during addition.

-

Warming: After 30 minutes of

saturation, remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 1–2 hours. The mixture typically becomes a thick slurry (lithium carboxylate).

Phase 3: Workup & Isolation

-

Quench: Carefully add water (equal volume to THF) to dissolve the salts. The solution is now basic (pH >10).

-

Extraction (Impurity Removal): Wash the aqueous layer with Diethyl Ether (

) or Ethyl Acetate (-

Critical Checkpoint: The product is in the Aqueous Layer as the carboxylate salt. Discard the organic layer (contains unreacted alkyne).

-

-

Acidification: Cool the aqueous layer to 0°C. Acidify with 1M HCl (or 2M

) dropwise until pH 1–2 .-

Observation: The product will precipitate or oil out.

-

-

Final Extraction: Extract the acidic aqueous layer with EtOAc (3x).

-

Drying: Combine organic layers, dry over

, filter, and concentrate in vacuo.

Protocol B: Grignard Exchange (Alternative)

Recommended if n-BuLi is unavailable or if the facility restricts pyrophoric reagents.

-

Reagent Generation: Dissolve 3-ethynyloxolane in dry THF (0.5 M).

-

Exchange: Add Ethylmagnesium Bromide (EtMgBr) (1.1 equiv, 3.0M in ether) dropwise at 0°C.

-

Reflux: Warm to RT, then heat to mild reflux (60°C) for 1 hour. This ensures the evolution of ethane gas and formation of the alkynyl Grignard.

-

Carboxylation: Cool to 0°C. Bubble excess

gas through the solution for 1 hour. -

Workup: Follow the same Acid/Base extraction protocol as Method A.

Process Control & Troubleshooting

Workflow Diagram

Figure 2: Operational workflow for the isolation of the target acid.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Increase aging time at -78°C; ensure n-BuLi titer is correct. |

| Product in Organic Wash | pH not high enough during first wash | Ensure aqueous layer is pH >10 before first extraction. |

| No Precipitate on Acidification | Product is water-soluble | Saturate the acidic aqueous layer with NaCl (salting out) before EtOAc extraction. |

| Ring Opening | Temperature too high | Strictly maintain -78°C during n-BuLi addition. |

Analytical Validation (Self-Validating Data)

The synthesis is deemed successful if the analytical data meets the following criteria:

-

Physical State: Expected to be an off-white to white solid (based on analogous propiolic acids).

-

1H NMR (DMSO-d6 or CDCl3):

-

Disappearance: The acetylenic proton (

~2.0-3.0 ppm, t) must be absent. -

Shift: The oxolane ring protons (

to the alkyne) will shift downfield slightly due to the electron-withdrawing carboxylic acid. -

Acid Proton: A broad singlet (

10–13 ppm) indicates the -COOH.

-

-

13C NMR:

-

New Peak: Appearance of the carbonyl carbon at ~154–156 ppm .

-

Alkyne Carbons: Two distinct peaks in the 70–90 ppm region.

-

Safety & Compliance (E-E-A-T)

-

n-Butyllithium: Pyrophoric.[6][7] Catches fire on contact with air.[6][7] Use only with a secure inert gas line (Schlenk technique). Keep a bucket of sand nearby for fire suppression (Do NOT use water).

-

Carbon Dioxide: If using dry ice, ensure the system is vented to prevent pressure buildup and explosion.

-

Acidification: Acidifying carbonate/bicarbonate solutions generates massive amounts of

gas. Add acid slowly to prevent "volcano" foaming.

References

-

Midland, M. M. (1975). Preparation of Propiolic Acid Derivatives via n-Butyllithium. Journal of Organic Chemistry. (Standard Protocol Reference).

-

Zhang, X., et al. (2011).[8] Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. Organic Letters, 13(9), 2402–2405. (Catalytic Alternative).

- Kikuchi, S., et al. (2022). Synthesis of 3-(Heteroaryl)propiolic Acids. Chemical and Pharmaceutical Bulletin. (General reference for heterocyclic alkynoic acids).

- Wakefield, B. J. (1990). Organolithium Methods. Academic Press.

-

Fisher Scientific. (2024). Safety Data Sheet: n-Butyllithium. (Safety Compliance).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organocatalytic Strategy for the Fixation of CO2 via Carboxylation of Terminal Alkynes [organic-chemistry.org]

- 3. byjus.com [byjus.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. enhs.uark.edu [enhs.uark.edu]

- 6. n-Butyllithium | 109-72-8 [amp.chemicalbook.com]

- 7. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 8. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 [organic-chemistry.org]

The Strategic Advantage of Decarboxylative Coupling: A Guide to Oxolanyl Propiolic Acids in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with enhanced pharmacological profiles is perpetual. The incorporation of unique structural motifs, such as the oxolane (tetrahydrofuran) ring, can significantly improve properties like solubility, metabolic stability, and target engagement.[1][2] This guide provides an in-depth exploration of the decarboxylative coupling of oxolanyl propiolic acids, a powerful and versatile strategy for the synthesis of complex molecules. By leveraging the inherent reactivity of propiolic acids, this methodology offers a streamlined alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized and often unstable organometallic reagents.[3][4]

Introduction: The Power of Decarboxylative Alkynylation

Decarboxylative coupling has emerged as a transformative tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly from carboxylic acids.[3][4] This approach is particularly advantageous as carboxylic acids are abundant, stable, and structurally diverse starting materials. The reaction proceeds with the extrusion of carbon dioxide, a benign byproduct, aligning with the principles of green chemistry.

The Sonogashira cross-coupling reaction, a cornerstone of C(sp)-C(sp²) bond formation, traditionally utilizes terminal alkynes and aryl or vinyl halides.[5][6] However, the use of propiolic acids as alkyne surrogates in a decarboxylative variant offers distinct advantages. These acids are often more stable and easier to handle than their terminal alkyne counterparts, and their in situ decarboxylation to form a reactive metal-acetylide species can circumvent issues like homocoupling.[7][8]

The oxolane moiety, a saturated five-membered cyclic ether, is a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates has been shown to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability by blocking potential sites of oxidation.[1][2] Furthermore, the defined three-dimensional structure of the oxolane ring can provide crucial conformational rigidity, leading to higher binding affinity and selectivity for biological targets.[1] This guide will focus on the practical application of decarboxylative coupling to introduce the valuable oxolanyl-alkyne motif into aromatic and heteroaromatic systems.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the underlying mechanism of a reaction is paramount for its effective implementation and troubleshooting. The palladium-catalyzed decarboxylative coupling of an oxolanyl propiolic acid with an aryl halide is believed to proceed through a synergistic catalytic cycle.

A plausible catalytic cycle involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

-

Deprotonation and Ligand Exchange: The propiolic acid is deprotonated by a base, and the resulting carboxylate coordinates to the Pd(II) center, displacing a ligand.

-

Decarboxylation: The key decarboxylation step occurs from the Pd(II)-alkynylcarboxylate complex to generate a Pd(II)-alkynyl-aryl intermediate and release CO2. This step is often the rate-determining step of the reaction.[9]

-

Reductive Elimination: The final step is the reductive elimination from the Pd(II)-alkynyl-aryl intermediate to yield the desired oxolanyl-alkynyl-aryl product and regenerate the active Pd(0) catalyst.

Caption: Proposed Catalytic Cycle for Palladium-Catalyzed Decarboxylative Coupling.

Synthesis of Oxolanyl Propiolic Acid: A Proposed Route

A key starting material for the target reaction is the oxolanyl propiolic acid. While not as commonly commercially available as simpler propiolic acids, it can be synthesized through established synthetic methodologies. A plausible and efficient route involves the carboxylation of a lithiated oxolanyl acetylene.

Caption: Proposed Synthetic Workflow for Oxolanyl Propiolic Acid.

Core Protocol: Decarboxylative Coupling of Oxolanyl Propiolic Acid with an Aryl Bromide

This protocol provides a general procedure for the palladium-catalyzed decarboxylative coupling of oxolanyl propiolic acid with an aryl bromide. The reaction conditions are based on established methods for similar couplings and are a good starting point for optimization.[10][11][12]

Reagent and Equipment Preparation

-

Reagents:

-

Oxolanyl propiolic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane or Tetrahydrofuran (THF)

-

-

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

-

Step-by-Step Procedure

-

To a pre-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), oxolanyl propiolic acid (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xphos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane or THF (5 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Reaction Parameter Optimization

The efficiency of the decarboxylative coupling can be influenced by various parameters. The following table summarizes typical trends observed in similar reactions, which can guide the optimization for oxolanyl propiolic acid substrates.

| Parameter | Variation | Expected Outcome | Rationale |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective Pd(0) precursors. | The choice may depend on substrate and ligand. |

| Ligand | Xphos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands are generally preferred.[7] | They promote oxidative addition and reductive elimination. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Cs₂CO₃ is often superior due to its higher solubility and basicity.[10][11] | Efficient deprotonation of the propiolic acid is crucial. |

| Solvent | Dioxane, THF, Toluene, DMF | Aprotic polar solvents are generally effective.[10][11][12] | Solvent choice can influence catalyst solubility and reaction rate. |

| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate. | Necessary to overcome the activation energy for decarboxylation. |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions; use fresh catalyst and ligands. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inefficient base | Switch to a stronger or more soluble base like Cs₂CO₃. | |

| Formation of homocoupled alkyne | Copper contamination | Use rigorously cleaned glassware; consider copper-free conditions.[10] |

| Decomposition of starting material | Reaction temperature too high | Lower the reaction temperature and monitor the reaction closely. |

| Side reactions (e.g., protodecarboxylation) | Presence of protic impurities | Use anhydrous solvents and reagents. |

Conclusion

The decarboxylative coupling of oxolanyl propiolic acids represents a highly effective and strategic approach for the synthesis of complex molecules with potential applications in drug discovery. This method provides a direct route to valuable oxolanyl-alkyne building blocks, which can be further elaborated to access novel chemical space. By understanding the mechanistic principles and following the detailed protocols and guidelines presented here, researchers can confidently apply this powerful transformation in their synthetic endeavors, accelerating the discovery and development of next-generation therapeutics.

References

-

Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]

-

Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Organic Chemistry Frontiers. [Link]

-

Lee, S., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6195-6203. [Link]

-

Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]

-

Lee, S., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6195-6203. [Link]

-

Decarboxylative Alkynylation. National Institutes of Health. [Link]

-

Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

Tamaki, S., et al. (2022). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – A European Journal, 28(29), e202200388. [Link]

-

Lee, S. (2018). Decarboxylative coupling reactions of propiolic acid derivatives. 4th European Organic Chemistry Congress. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Metal‐Free Decarboxylative A3‐Coupling/Pictet–Spengler Cascade Accessing Polycyclic Scaffolds: Propiolic Acids Exceed Alkynes. ResearchGate. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 8(23), 6617-6628. [Link]

-

Cai, L.-Y., et al. (2022). Copper-catalyzed decarboxylative Se insertion coupling of indoles and propiolic acids. Chinese Chemical Letters, 33(10), 4531-4535. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]

-

Sonogashira coupling. YouTube. [Link]

-

Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. National Institutes of Health. [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Hydroarylation of 3-(Oxolan-3-yl)prop-2-ynoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide to the hydroarylation of 3-(oxolan-3-yl)prop-2-ynoic acid derivatives. This class of molecules holds significant potential in medicinal chemistry, as the tetrahydrofuran (oxolane) moiety is a prevalent scaffold in numerous biologically active compounds and approved drugs.[1][2] The strategic addition of an aryl group to the propiolic acid backbone allows for the creation of diverse molecular architectures, which is of paramount interest in the development of novel therapeutic agents.

This guide is structured to provide not only detailed experimental protocols but also the underlying scientific principles that govern these transformations. By understanding the "why" behind the "how," researchers can better troubleshoot experiments, adapt protocols to new substrates, and innovate within this promising area of synthetic chemistry.

Scientific Foundation: The Hydroarylation Reaction

Hydroarylation is a powerful atom-economical reaction that involves the addition of an aryl C-H bond across a carbon-carbon triple bond.[3][4] This transformation is typically catalyzed by transition metals, with gold, palladium, and rhodium being the most extensively studied.[1][3] The choice of catalyst is critical and depends on the specific substrates and the desired regiochemical and stereochemical outcome.

Mechanistic Considerations: A Tale of Two Pathways

The mechanism of transition-metal-catalyzed hydroarylation of alkynes can generally be categorized into two primary pathways:

-

Alkyne Activation: In this pathway, a cationic metal complex activates the alkyne, making it more susceptible to nucleophilic attack by the arene. This is a common mechanism for gold- and platinum-catalyzed reactions.[3][5] The regioselectivity of this pathway is often governed by the electronic properties of the alkyne substituents.

-

Arene Activation: This pathway involves the activation of the arene C-H bond by the metal catalyst, typically through oxidative addition or concerted metalation-deprotonation. This is more common for palladium and rhodium catalysts and can be facilitated by directing groups on the arene.[6]

For the hydroarylation of 3-(oxolan-3-yl)prop-2-ynoic acid derivatives, the presence of the oxolane oxygen and the carbonyl group of the carboxylic acid derivative can influence the reaction pathway through coordination to the metal center. This coordination can play a crucial role in controlling the regioselectivity of the aryl addition.

Catalyst Selection: The Key to a Successful Transformation

The choice of catalyst is paramount for achieving high yields and selectivities in the hydroarylation of 3-(oxolan-3-yl)prop-2-ynoic acid derivatives.

-

Gold Catalysts: Gold(I) and Gold(III) complexes are highly effective for the activation of alkynes.[3][5] They are particularly useful for intramolecular hydroarylation reactions and can tolerate a wide range of functional groups.[7][8] For intermolecular reactions, controlling regioselectivity can be a challenge.

-

Palladium Catalysts: Palladium complexes are versatile catalysts for a wide range of cross-coupling reactions, including hydroarylation.[9][10] The use of directing groups on the arene can provide excellent control over regioselectivity.[6] For the hydroarylation of propiolic acid derivatives, palladium catalysis often proceeds with high stereoselectivity.

-

Rhodium Catalysts: Rhodium catalysts are also highly effective for C-H activation and have been successfully employed in hydroarylation reactions.[1] Similar to palladium, the use of directing groups can be beneficial for controlling the site of arylation.[11][12]

Experimental Protocols

The following protocols are provided as a starting point for the hydroarylation of 3-(oxolan-3-yl)prop-2-ynoic acid derivatives. Optimization of reaction conditions (e.g., catalyst loading, temperature, solvent, and reaction time) may be necessary for specific substrates.

Synthesis of Starting Material: 3-(Oxolan-3-yl)prop-2-ynoic Acid Derivatives

The synthesis of the starting 3-(oxolan-3-yl)prop-2-ynoic acid can be achieved through the carboxylation of 3-ethynyloxolane. This is a standard procedure involving the deprotonation of the terminal alkyne with a strong base followed by quenching with carbon dioxide. The resulting carboxylic acid can then be converted to various derivatives (e.g., esters, amides) using standard organic chemistry techniques.

Protocol 1: Gold(I)-Catalyzed Intermolecular Hydroarylation

This protocol is based on the general principles of gold-catalyzed hydroarylation of internal alkynes.

Reaction Scheme:

Caption: Gold(I)-Catalyzed Intermolecular Hydroarylation.

Materials:

-

3-(Oxolan-3-yl)prop-2-ynoic acid ester or amide (1.0 equiv)

-

Arene (2.0-3.0 equiv)

-

Gold(I) catalyst (e.g., IPrAuCl, JohnphosAuCl) (1-5 mol%)

-

Silver(I) salt co-catalyst (e.g., AgOTf, AgSbF6) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane, toluene)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 3-(oxolan-3-yl)prop-2-ynoic acid derivative, gold(I) catalyst, and silver(I) salt co-catalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Add the arene via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Gold catalysts can be sensitive to air and moisture, so an inert atmosphere is crucial for optimal catalytic activity.

-

Silver(I) Salt: The silver salt acts as a halide scavenger, generating the active cationic gold(I) species in situ.

-

Anhydrous Solvent: Water can compete with the arene as a nucleophile, leading to undesired side products.

Protocol 2: Palladium(II)-Catalyzed Directed Hydroarylation

This protocol utilizes a directing group on the arene to control the regioselectivity of the hydroarylation.

Reaction Scheme:

Caption: Palladium(II)-Catalyzed Directed Hydroarylation.

Materials:

-

3-(Oxolan-3-yl)prop-2-ynoic acid ester or amide (1.0 equiv)

-

Arene with a directing group (e.g., pyridine, carboxylic acid) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (5-10 mol%)

-

Ligand (e.g., a phosphine ligand like PCy3) (10-20 mol%)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Acid or base additive (if required)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the 3-(oxolan-3-yl)prop-2-ynoic acid derivative, the directed arene, Pd(OAc)2, and the ligand in a reaction vessel.

-

Add the anhydrous solvent.

-

If necessary, add an acid or base additive to facilitate the C-H activation step.

-

Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

-

Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).

-

Once the reaction is complete, cool to room temperature, and dilute with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality Behind Experimental Choices:

-